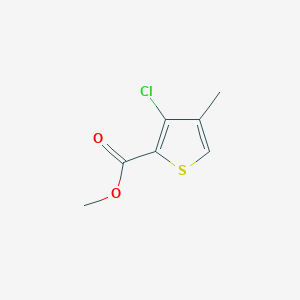

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFSIDWTJVUAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380566 | |

| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-11-8 | |

| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Methyl 3-chloro-4-methylthiophene-2-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted thiophenes as versatile building blocks in medicinal chemistry.

Core Chemical Properties

This compound is a substituted thiophene derivative with a range of properties that make it a valuable intermediate in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molar Mass | 190.65 g/mol | [1] |

| Melting Point | 75-77 °C | [1] |

| CAS Number | 175137-11-8 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Store in a cool, dry, and dark place in a well-sealed container. Recommended storage temperature is room temperature. | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group on the thiophene ring, a singlet for the methyl ester group, and a singlet for the proton on the thiophene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the chlorine atom shifted downfield), and the two methyl carbons.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in open literature, its synthesis can be approached through established methods for substituted thiophenes. A potential synthetic pathway can be conceptualized based on the chlorination of a suitable precursor.

A plausible synthetic approach involves the chlorination of Methyl 3-amino-4-methylthiophene-2-carboxylate. This precursor is known to be used in the manufacturing process for the local anesthetic Articaine. The general transformation can be visualized as a multi-step process.

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the functional groups present on the thiophene ring. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide. The chloro substituent can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than on benzene rings unless activated by strongly electron-withdrawing groups. The thiophene ring itself can undergo electrophilic substitution, though the existing substituents will direct the position of further functionalization.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of thiophene derivatives often follow general procedures that can be adapted for this specific compound. Below are generalized methodologies for key experimental techniques.

General Procedure for Thin-Layer Chromatography (TLC) Monitoring

A general protocol for monitoring the progress of a reaction involving this compound is as follows:

-

Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.

-

Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube. Also spot the starting material for comparison.

-

Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation of the components.

-

Visualization: After the solvent front has reached a sufficient height, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

General Procedure for Column Chromatography Purification

For the purification of the final product, column chromatography is a standard technique:

-

Column Packing: A glass column is packed with silica gel (200-300 mesh) as a stationary phase, using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Applications in Drug Development

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry and have been incorporated into a variety of drug candidates with diverse biological activities. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for the generation of compound libraries for high-throughput screening. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: A generalized workflow for the use of a chemical building block in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For spills, contain the material and clean up using appropriate methods to prevent its spread.

References

An In-depth Technical Guide to the Structure of Methyl 3-chloro-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a potential synthetic pathway for Methyl 3-chloro-4-methylthiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to support their work.

Chemical Structure and Properties

This compound is a substituted thiophene derivative with the chemical formula C₇H₇ClO₂S.[1] Its structure features a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted with a methyl group at the 4-position, a chlorine atom at the 3-position, and a methyl carboxylate group at the 2-position.

| Property | Value | Reference |

| CAS Number | 175137-11-8 | [2] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | |

| Melting Point | 75-77 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the methoxy protons of the ester, and the single proton on the thiophene ring. The chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. Key signals will include those for the methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the substituents.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1720 |

| C-O stretch (ester) | ~1250 |

| C-Cl stretch | ~700-800 |

| C-H stretch (aromatic/aliphatic) | ~2900-3100 |

| Thiophene ring vibrations | Various bands in the fingerprint region |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the chlorine atom.

Synthesis

A plausible and well-established method for the synthesis of this compound is through the Sandmeyer reaction, starting from the corresponding amino-substituted thiophene.[4][5][6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

The following is a generalized protocol for the Sandmeyer reaction, which can be adapted for the synthesis of the target molecule.

Step 1: Diazotization of Methyl 3-amino-4-methylthiophene-2-carboxylate

-

Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the mixture for a designated period at this temperature to ensure complete formation of the diazonium salt intermediate.

Step 2: Chloro-de-amination

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period to ensure the reaction goes to completion.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques.

Caption: Workflow for the structural elucidation of the target molecule.

References

- 1. This compound | 175137-11-8 [chemicalbook.com]

- 2. This compound(175137-11-8) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate

CAS Number: 175137-11-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-chloro-4-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, a validated synthesis protocol, and its significant applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted thiophene derivative with the molecular formula C₇H₇ClO₂S. Its chemical structure features a thiophene ring substituted with a methyl group at the 4-position, a chlorine atom at the 3-position, and a methyl carboxylate group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| CAS Number | 175137-11-8 | [1] |

| Appearance | Solid | |

| Melting Point | 68-77 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| InChI Key | BUFSIDWTJVUAER-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, Methyl 4-methylthiophene-2-carboxylate. A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS).[2] The reaction proceeds with high regioselectivity due to the directing effects of the substituents on the thiophene ring.

Experimental Protocol: Electrophilic Chlorination

Materials:

-

Methyl 4-methylthiophene-2-carboxylate

-

N-Chlorosuccinimide (NCS)[2]

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-methylthiophene-2-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Safety Precautions:

-

N-Chlorosuccinimide is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its functional groups provide handles for further chemical modifications, making it a versatile scaffold for building complex molecular architectures.

Precursor to Articaine Analogues

The amino-analogue of the title compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial intermediate in the synthesis of Articaine, a widely used local anesthetic.[3][4] The chloro-substituent in this compound can be a precursor to the amino group, highlighting its potential role in the synthesis of Articaine and its derivatives.

Synthesis of Thienopyrimidines

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-plasmodial properties.[5][6][7] this compound serves as a key starting material for the construction of the thienopyrimidine scaffold. The ester and chloro functionalities allow for the annulation of the pyrimidine ring onto the thiophene core.

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

References

- 1. This compound | 175137-11-8 [chemicalbook.com]

- 2. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]

- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 4. chemixl.com [chemixl.com]

- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thienopyrimidines [chemenu.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-4-methyl-2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 3-amino-4-methyl-2-thiophenecarboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds, including the dental anesthetic Articaine.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams of the synthetic pathways to facilitate understanding and replication.

Introduction

Methyl 3-amino-4-methyl-2-thiophenecarboxylate is a polysubstituted aminothiophene derivative. The synthesis of such compounds is often achieved through ring-forming reactions, with the Gewald reaction being a prominent method for accessing 2-aminothiophenes.[2][3][4] However, for the title compound, a prevalent and well-documented approach involves the reaction of a cyclic ketoester with a source of the amino group. This guide will focus on the most common and reliable methods reported in the literature.

Primary Synthetic Pathway: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

The most frequently cited synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The core of this transformation is the reaction with hydroxylamine hydrochloride, which leads to the formation of the aminothiophene ring system. Several variations of this procedure exist, primarily differing in the choice of solvent and the use of catalysts.

Below is a general workflow for this synthetic approach:

Caption: General workflow for the synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for three variations of the primary synthetic pathway. The quantitative data for each method is summarized in the subsequent table for ease of comparison.

Method 1: Synthesis in Acetonitrile

This protocol is a straightforward approach utilizing acetonitrile as the solvent.

-

Experimental Protocol:

-

Dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile.

-

Bring the resulting solution to a boil.

-

Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.

-

After reflux, cool the reaction mixture in an ice bath.

-

Add 50 ml of dry ether, which will produce a sticky precipitate.

-

Filter the precipitate with the aid of kieselguhr.

-

Slurry the kieselguhr with water and filter.

-

Basify the filtrate with ammonia and extract with ether (2x).

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate to yield the final product.[5]

-

Method 2: Synthesis in Methanol

This variation employs methanol as the solvent and generally involves a shorter reflux time.

-

Experimental Protocol:

-

Heat a mixture of 28 g of 3-oxo-4-methoxycarbonyltetrahydrothiophene and 11.5 g of hydroxylamine hydrochloride in 80 ml of methanol under reflux for 1 hour.

-

Cool the mixture.

-

Filter the cooled mixture to collect a first crop of the product.

-

Wash the collected solid with dry diethyl ether.

-

Further cooling of the filtrate may yield a second crop of the product.[6]

-

Method 3: Catalyzed Synthesis in N,N-Dimethylformamide (DMF)

This procedure utilizes catalysts to potentially improve reaction efficiency.

-

Experimental Protocol:

-

Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.

-

Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.

-

Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.

-

Maintain the reaction temperature at 70-90°C for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

-

Filter the mixture to obtain a filter cake.

-

Wash the filter cake with 500 ml of water and dry to obtain the final product.[7]

-

Quantitative Data Summary

| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |

| 1 | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) | Hydroxylamine hydrochloride (0.69 g) | Acetonitrile (13 ml) | 5 hours | Reflux | 64% | 82-83 | [5] |

| 2 | 3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) | Hydroxylamine hydrochloride (11.5 g) | Methanol (80 ml) | 1 hour | Reflux | 66.1% (total) | 201-205 | [6] |

| 3 | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g) | Hydroxylamine hydrochloride (48.6 g), Ferric chloride (2.43 g), Cyanuric chloride (2.77 g) | N,N-Dimethylformamide (435 ml) | 4 hours | 70-90°C | 96.5% | Not Specified | [7] |

Alternative Synthetic Route: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] While a specific, detailed protocol for the synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate via the Gewald reaction was not explicitly found in the initial search, the general mechanism is well-established.

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.

Caption: The reaction mechanism of the Gewald aminothiophene synthesis.

For the synthesis of the title compound, the likely starting materials for a Gewald reaction would be methyl 2-cyano-3-methylbutanoate and a suitable carbonyl compound, though this specific application requires further investigation and optimization.

Conclusion

The synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate is well-documented, with the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride being the most reliable and versatile method. The choice of solvent and the use of catalysts can significantly impact reaction time and yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further exploration of Gewald-type reactions may present alternative, efficient pathways to this valuable intermediate.

References

- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

Technical Data Summary: Methyl 3-chloro-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides the molecular weight and other key physicochemical properties of Methyl 3-chloro-4-methylthiophene-2-carboxylate, a compound of interest in chemical research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference.

| Property | Value |

| Molecular Formula | C7H7ClO2S[1] |

| Molecular Weight | 190.65 g/mol [1][2] |

| CAS Number | 175137-11-8[1] |

| Melting Point | 75-77°C[2] |

| Storage Condition | Keep in dark place, Sealed in dry, Room Temperature[2] |

Chemical Structure

The logical relationship of the atoms within this compound is represented by its chemical structure.

Caption: 2D structure of this compound.

References

A Senior Application Scientist's Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Catalog Data

In the landscape of pharmaceutical intermediates and heterocyclic building blocks, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) presents itself as a molecule of significant interest. While catalog data provides a snapshot, a deeper, field-proven understanding of this compound's properties and reactivity is crucial for its effective application in complex synthetic routes. This guide moves beyond mere data points, offering a causal analysis of its behavior, grounded in established chemical principles and validated methodologies. As a key precursor to the widely used local anesthetic Articaine, and a versatile scaffold for novel bioactive compounds, a thorough comprehension of its characteristics is paramount for innovation and success in drug development and organic synthesis.[1]

Core Molecular Identity and Structural Framework

The compound's reactivity and physical characteristics are fundamentally dictated by its structure: a thiophene ring substituted with an amino group, a methyl group, and a methyl ester. This unique arrangement of functional groups imparts a distinct electronic and steric profile that is central to its utility.

Chemical Identifiers

A consistent and accurate identification is the first step in any rigorous scientific endeavor.

| Identifier | Value |

| CAS Number | 85006-31-1[2][3][4] |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate[2] |

| Molecular Formula | C₇H₉NO₂S[1][2][3][4] |

| Molecular Weight | 171.22 g/mol [1][2][3][4] |

| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N[2][4][5] |

| SMILES | CC1=CSC(=C1N)C(=O)OC[2][4] |

| Synonyms | 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, 3-Aminoarticaine, Articaine Impurity I[2][6][7] |

Structural Representation

The spatial arrangement of atoms and functional groups is visualized below. The electron-donating amino group at position 3 and the electron-withdrawing carboxylate at position 2 create a push-pull system that activates the thiophene ring, particularly at the 5-position, for electrophilic substitution.

Caption: Chemical structure of methyl 3-amino-4-methylthiophene-2-carboxylate.

Physicochemical Properties: A Quantitative Overview

The bulk properties of a compound are critical for process development, formulation, and quality control. The data presented here are compiled from verified sources and provide the foundational parameters for laboratory and industrial handling.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder. | [3][6][8] |

| Melting Point | 85 - 88 °C (lit.) | [3][4] |

| Boiling Point | 318.6 ± 37.0 °C (Predicted) | [3] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥ 97-98% (GC) | [4][8] |

| Storage | Store at room temperature in a dark, dry place under an inert atmosphere. The compound is noted to be hygroscopic. | [3][7][8] |

The defined melting point range is indicative of a relatively pure, stable solid, simplifying its handling and storage. The hygroscopic nature necessitates storage in a desiccated, inert environment to prevent hydrolysis of the ester and maintain purity over time.[7]

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching for the ester linkage. The aromatic C-H and C=C stretching bands from the thiophene ring are also present. Data is available from sources such as the NIST Chemistry WebBook and PubChem.[2][5][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the compound.[2][5][9] Fragmentation patterns can provide further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the amine protons (a broad singlet, exchangeable with D₂O), the thiophene ring proton (a singlet), the methyl ester protons (a singlet around 3.8 ppm), and the methyl group protons on the ring (a singlet around 2.2 ppm).

-

¹³C NMR: The carbon NMR will display distinct signals for the two quaternary thiophene carbons, the two CH thiophene carbons, the ester carbonyl carbon, the methoxy carbon, and the ring-attached methyl carbon.

-

Chemical Reactivity and Synthetic Utility

The compound's value lies in its versatile reactivity, which is governed by the interplay of its functional groups. The amino and ester groups provide handles for a wide range of chemical modifications.[10]

Hydrazinolysis for N-Acylhydrazone Synthesis

A key transformation is the reaction of the methyl ester with hydrazine hydrate. This is a classic nucleophilic acyl substitution reaction where hydrazine displaces the methoxy group to form the corresponding carbohydrazide. This intermediate is crucial because it can then be readily condensed with various aldehydes to produce N-acylhydrazones (NAH), a class of compounds with significant biological and pharmacological properties.[11]

The choice of ethanol as a solvent is strategic; it readily dissolves the starting ester and hydrazine, facilitating a homogeneous reaction environment. Refluxing at 80°C provides the necessary activation energy for the reaction to proceed at a practical rate.[11]

Caption: Synthesis of N-Acylhydrazones from the title compound.[11]

Palladium-Catalyzed C-H Arylation

The electron-rich nature of the thiophene ring, enhanced by the amino group, makes the C5 position susceptible to electrophilic attack. This reactivity is elegantly exploited in modern cross-coupling chemistry. Palladium-catalyzed direct arylation allows for the formation of a new carbon-carbon bond at the C5 position by reacting with aryl halides, bypassing the need for pre-functionalization (e.g., boronic acids or organozinc reagents).[12]

The choice of base, such as potassium acetate, is critical in these reactions. It is often crucial for inhibiting competing amination side reactions (Buchwald-Hartwig coupling), thereby ensuring selectivity for C-H activation and arylation.[12] This reaction significantly expands the synthetic potential, allowing for the construction of complex bi-aryl structures that are common motifs in medicinal chemistry.

Validated Synthesis Protocol

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is well-established. The following protocol is a representative method derived from the literature, chosen for its reliability and straightforward execution.[13][14] The causality behind this process lies in the acid-catalyzed reaction of a β-ketoester analogue with hydroxylamine, which proceeds through a series of condensation and rearrangement steps to form the aromatic aminothiophene ring system.

Reagents and Equipment

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Ammonia solution

-

Sodium sulfate (anhydrous)

-

Kieselguhr (diatomaceous earth)

-

Standard reflux apparatus, ice bath, filtration equipment, separatory funnel, rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) in a round-bottom flask equipped with a reflux condenser.

-

Initiation: Bring the solution to a boil. Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

-

Scientific Rationale: Performing the reaction at reflux in acetonitrile provides the thermal energy needed to overcome the activation barrier for the initial condensation between the ketone and hydroxylamine. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

-

Reflux: Maintain the mixture at reflux for 5 hours. Monitor the reaction progress by TLC if desired.

-

Work-up - Precipitation: After cooling the reaction mixture in an ice bath, add dry diethyl ether (50 ml). A sticky precipitate will form.

-

Scientific Rationale: The product and intermediates are less soluble in the less polar ether/acetonitrile mixture, causing them to precipitate.

-

-

Filtration: Filter the precipitate with the aid of kieselguhr to handle the sticky nature of the solid.

-

Extraction: Create a slurry of the kieselguhr pad with water and filter again. Basify the aqueous filtrate with ammonia solution. Extract the basified solution twice with diethyl ether.

-

Scientific Rationale: Basification with ammonia deprotonates the amine, making the desired product neutral and thus more soluble in diethyl ether for efficient extraction from the aqueous phase.

-

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Expected Outcome: The title compound is obtained as a solid with a reported yield of approximately 64% and a melting point of 82-83 °C.[13]

-

Applications in Drug Discovery and Materials Science

The primary industrial application of this compound is as a crucial building block for Articaine , a dental amide-type local anesthetic.[1] Its thiophene ring distinguishes Articaine from other anesthetics, contributing to its high lipid solubility and rapid metabolism.[1]

Beyond this established role, its utility as a versatile reactant makes it valuable in broader research:

-

Pharmaceutical Development: It serves as a scaffold for synthesizing novel compounds with potential therapeutic activities, such as antinociceptive and anti-inflammatory agents.[8][11]

-

Agrochemicals: The thiophene core is present in various agrochemicals, and this compound can be used in the formulation of new crop protection products.[8]

-

Organic Synthesis & Materials Science: It is an intermediate in the production of dyes and pigments and is explored for its potential in developing new electronic materials where the thiophene moiety can contribute to conductivity.[8]

Safety, Handling, and Disposal

As a hazardous chemical, proper handling is mandatory to ensure laboratory safety.[15]

GHS Hazard Classification

Recommended Precautions (P-Statements)

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15][16]

-

Response:

-

Storage & Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant.[15]

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is more than a simple chemical intermediate; it is a versatile and enabling building block. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable component in both industrial and research settings. A comprehensive understanding of its chemistry, from its spectroscopic signature to its reaction mechanisms and safety protocols, empowers scientists and developers to leverage its full potential in the creation of vital pharmaceuticals and novel materials.

References

- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]

- 4. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 7. achemtek.com [achemtek.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 10. chemixl.com [chemixl.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN [georganics.sk]

- 17. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the substituted thiophene ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The IUPAC name for this compound is methyl 3-amino-4-methylthiophene-2-carboxylate.[1][2] It is also known by other names such as 3-Amino-4-methyl-2-thiophenecarboxylic acid methyl ester and methyl 3-amino-4-methyl-2-thenoate.[2][3]

Chemical and Physical Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate is a white to light yellow crystalline powder.[4][5] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 85006-31-1 | [1][2][4][6][7] |

| Molecular Formula | C₇H₉NO₂S | [1][2][5][6] |

| Molecular Weight | 171.22 g/mol | [1][5][6] |

| Melting Point | 85-88 °C | [4][5][6] |

| Boiling Point (Predicted) | 318.6±37.0 °C | [5] |

| Density (Predicted) | 1.264±0.06 g/cm³ | [5] |

| Appearance | White to light yellow crystal powder | [4][5] |

| InChI | 1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | [1][6] |

| SMILES | COC(=O)c1scc(C)c1N | [6] |

Synthesis and Experimental Protocols

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is most commonly achieved through the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. This method provides a reliable route to the desired product in good yields.

Experimental Protocol 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol is adapted from a patented process for preparing thiophene derivatives.[8]

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

Dry ether

-

Ammonia solution

-

Sodium sulfate

-

Kieselguhr (optional)

Procedure:

-

Dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.[9]

-

Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.[9]

-

Reflux the mixture for 5 hours.[9]

-

Cool the reaction mixture in an ice bath.

-

Add 50 ml of dry ether to precipitate the product. A sticky precipitate may form.[9]

-

Filter the precipitate, using kieselguhr for assistance if necessary.[9]

-

Create a slurry of the kieselguhr and filter cake with water and filter again.

-

Basify the filtrate with ammonia solution and extract twice with ether.[9]

-

Combine the ether extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the final product.[9]

-

The expected yield is approximately 1.1 g (64%) with a melting point of 82-83 °C.[9]

Experimental Protocol 2: Alternative Synthesis with Ferric Chloride and Cyanuric Chloride

This method provides an alternative route with a high yield.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

N,N-dimethylformamide (DMF)

-

Anhydrous ferric chloride

-

Cyanuric chloride

-

Hydroxylamine hydrochloride

-

25% ammonia water

Procedure:

-

Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[10]

-

Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride to the solution.[10]

-

Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.[10]

-

Maintain the reaction temperature at 70-90°C for 4 hours.[10]

-

Evaporate the solvent under reduced pressure.[10]

-

To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.[10]

-

Filter the mixture to obtain a filter cake.[10]

-

Wash the filter cake with 500 ml of water and dry to obtain the final product.[10]

-

The expected yield is approximately 82.5 g (96.5%).[10]

Applications in Drug Development and Research

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11][12] Its versatile structure allows for a range of chemical modifications, making it a valuable building block in organic synthesis.[11]

Key Applications:

-

Articaine Synthesis: It is a key starting material in the manufacturing process of Articaine, a widely used dental local anesthetic.[4][7]

-

Biologically Active Compounds: This compound serves as a precursor for the synthesis of a variety of biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14]

-

Agrochemicals: It is utilized in the formulation of agrochemicals to enhance crop protection.[12]

-

Direct Arylation: The compound can undergo palladium-catalyzed direct arylation at the C5 position, allowing for the synthesis of 5-aryl-substituted thiophene derivatives, which are precursors to other complex molecules.[15]

The following diagram illustrates the central role of methyl 3-amino-4-methylthiophene-2-carboxylate as a versatile building block in the synthesis of various functional molecules.

Signaling Pathways and Biological Activity

While specific signaling pathway diagrams involving direct interaction with methyl 3-amino-4-methylthiophene-2-carboxylate are not extensively detailed in the public domain, its derivatives have shown significant biological activities. For instance, related thiophene carboxamide derivatives have demonstrated antioxidant and antibacterial properties.[14] Furthermore, similar compounds like methyl 3-aminothiophene-2-carboxylate have been shown to inhibit cancer cell growth and possess anti-inflammatory effects by modulating pathways such as NF-κB signaling.[13]

The logical workflow for investigating the biological activity of derivatives synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate is depicted below.

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its established synthesis routes and versatile reactivity make it an invaluable building block for creating novel molecules with diverse biological and physical properties. Further research into the derivatives of this compound is likely to yield new therapeutic agents and advanced materials.

References

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 3. watsonnoke.com [watsonnoke.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 5. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]

- 6. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 8. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. chemixl.com [chemixl.com]

- 12. chemimpex.com [chemimpex.com]

- 13. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Thiophene-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for preparing thiophene-2-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows and relevant biological signaling pathways.

Introduction

Thiophene-2-carboxamides are a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The thiophene ring acts as a bioisostere for the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The carboxamide functional group provides a key site for interaction with biological targets and for further chemical modification. This guide will focus on the core synthetic methodologies for accessing this important class of molecules.

Synthetic Strategies

Several key strategies have been developed for the synthesis of thiophene-2-carboxamide derivatives. These can be broadly categorized into two main approaches:

-

Construction of the thiophene ring followed by functionalization: This approach often utilizes multicomponent reactions like the Gewald synthesis to first construct a substituted 2-aminothiophene, which is then further modified to introduce the carboxamide group.

-

Functionalization of a pre-existing thiophene core: This common approach starts with commercially available thiophene-2-carboxylic acid or its derivatives and builds the carboxamide functionality through standard amide bond formation reactions.

This guide will detail protocols for the most prevalent and effective methods within these strategies.

Experimental Protocols and Data

Synthesis of the Thiophene Ring: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4][5] The resulting 2-aminothiophene is a versatile intermediate for the synthesis of various thiophene-2-carboxamide derivatives.

A mixture of the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF, or a green solvent like water) is treated with a base (e.g., morpholine, piperidine, or triethylamine) (0.1-0.2 eq.).[6][7] The reaction mixture is then heated, typically at reflux, for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[4]

Workflow for the Gewald Reaction

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 85-95 | [7] |

| Acetone | Ethyl Cyanoacetate | Piperidine | DMF | 50 | 4 | 78 | [5] |

| 4-Methylcyclohexanone | Malononitrile | Triethylamine | Water | 80 | 1 | 92 | [6] |

Synthesis from Thiophene-2-Carboxylic Acid

A common and straightforward method for the synthesis of thiophene-2-carboxamides involves the coupling of thiophene-2-carboxylic acid with a desired amine. This typically requires the activation of the carboxylic acid.

To a solution of thiophene-2-carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF, DCM, or THF), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq.) and a base (e.g., DIPEA or triethylamine) (2.0-3.0 eq.) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then worked up by extraction and purified by column chromatography or recrystallization.

Workflow for Amide Coupling from Carboxylic Acid

Caption: General workflow for amide synthesis from thiophene-2-carboxylic acid.

| Amine | Coupling Agent | Base | Solvent | Yield (%) | Reference |

| Aniline | HATU | DIPEA | DMF | 92 | [8] |

| Benzylamine | EDC/HOBt | Triethylamine | DCM | 88 | [9] |

| 4-Fluoroaniline | T3P | Pyridine | Acetonitrile | 85 | [10] |

Synthesis from Thiophene-2-Carbonyl Chloride

An alternative to using coupling agents is to first convert thiophene-2-carboxylic acid to the more reactive thiophene-2-carbonyl chloride. This can then react directly with an amine to form the desired amide.

Thiophene-2-carboxylic acid (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-2.0 eq.), often with a catalytic amount of DMF.[11] The reaction mixture is typically heated at reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which is often used in the next step without further purification.

The crude thiophene-2-carbonyl chloride (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF, or toluene). The desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or pyridine) (1.1-1.5 eq.) are added, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion. The workup typically involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and evaporation of the solvent. The product is then purified by chromatography or recrystallization.

| Amine | Base | Solvent | Yield (%) | Reference |

| 4-Methoxyaniline | Pyridine | Toluene | 95 | [8] |

| Cyclohexylamine | Triethylamine | DCM | 90 | [12] |

| Pyrrolidine | Triethylamine | THF | 87 | [13] |

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for the rapid generation of molecular diversity.[14][15] This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using thiophene-2-carbaldehyde or a thiophene-containing amine, carboxylic acid, or isocyanide, a wide variety of thiophene-2-carboxamide derivatives can be synthesized in a single step.

To a solution of the aldehyde or ketone (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., methanol or trifluoroethanol), the carboxylic acid (1.0 eq.) is added, followed by the isocyanide (1.0 eq.). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Workflow for the Ugi Four-Component Reaction

Caption: General workflow for the Ugi four-component synthesis of thiophene-2-carboxamide derivatives.

Biological Signaling Pathways

Thiophene-2-carboxamide derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression. Two notable examples are the VEGFR-2 signaling pathway and the disruption of tubulin polymerization.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. Some thiophene-2-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, migration, and intracellular transport. D[18][19]isruption of tubulin polymerization is a clinically validated anticancer strategy. Several thiophene-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

[1]***

Tubulin Polymerization and its Inhibition

Caption: Disruption of tubulin polymerization by thiophene-2-carboxamide derivatives.

Conclusion

This technical guide has outlined the core synthetic methodologies for the preparation of thiophene-2-carboxamide derivatives, providing detailed experimental protocols and comparative data. The versatility of the synthetic routes, from multicomponent reactions to functionalization of the thiophene core, allows for the creation of a diverse library of compounds for drug discovery and development. The visualization of key biological signaling pathways provides context for the rational design of new derivatives targeting specific cellular processes. It is anticipated that the information provided herein will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]

- 16. researchgate.net [researchgate.net]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. openaccesspub.org [openaccesspub.org]

- 19. bosterbio.com [bosterbio.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenecarboxylic acids and their derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. The thiophene ring, a sulfur-containing aromatic heterocycle, serves as a versatile scaffold for the design of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of prominent thiophenecarboxylic acid derivatives, focusing on their synthesis, mechanism of action, quantitative pharmacological data, and therapeutic uses. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Featured Thiophenecarboxylic Acid Derivatives

This guide focuses on three exemplary thiophenecarboxylic acid derivatives that have achieved clinical significance:

-

Tiaprofenic Acid: A non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1]

-

Suprofen: Another potent NSAID, structurally isomeric to tiaprofenic acid.[1]

-

Thiothixene: A typical antipsychotic medication belonging to the thioxanthene class.[2][3]

Pharmacology and Mechanism of Action

Tiaprofenic Acid and Suprofen: Cyclooxygenase (COX) Inhibition

Tiaprofenic acid and Suprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6][7]

The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal issues.[6] The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their safety profile.

The following table summarizes the in vitro inhibitory activity of Suprofen against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Suprofen | 1.1 | 8.7 |

Data sourced from a 2022 review on COX inhibitors.

Thiothixene: Dopamine Receptor Antagonism

Thiothixene is an antipsychotic agent used in the management of schizophrenia.[8][9] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[10] Dopamine is a neurotransmitter that plays a crucial role in mood, cognition, and motor control. Schizophrenia is associated with hyperactivity of dopaminergic pathways, and blockade of D2 receptors by antipsychotics like thiothixene helps to alleviate the positive symptoms of the disorder, such as hallucinations and delusions.

In addition to its high affinity for D2 receptors, thiothixene also interacts with other neurotransmitter receptors, including serotonin (5-HT) receptors, which may contribute to its overall clinical profile and side effects.

The following table presents the binding affinities (Ki) of thiothixene for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Thiothixene Ki (nM) |

| Dopamine D2 | Data not available in a comprehensive table |

| Serotonin 5-HT2A | Data not available in a comprehensive table |

Signaling Pathways

Cyclooxygenase (COX) Pathway and NSAID Inhibition

The following diagram illustrates the cyclooxygenase pathway, which is the target of NSAIDs like Tiaprofenic acid and Suprofen.

Dopamine Receptor Signaling and Antipsychotic Action

The diagram below depicts a simplified dopamine signaling pathway and the mechanism of action of antipsychotics like Thiothixene.

Experimental Protocols

Synthesis of Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid)

This protocol describes a laboratory-scale synthesis of Tiaprofenic Acid.

Step 1: Benzoylation of Thiophene

-

In a reaction flask, add 2-thiophenecarboxylic acid and a suitable solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl3), portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 5-benzoyl-2-thiophenecarboxylic acid.

Step 2: Conversion to the Acid Chloride

-

To the crude 5-benzoyl-2-thiophenecarboxylic acid, add thionyl chloride in excess.

-

Gently reflux the mixture for 1-2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield 5-benzoyl-2-thiophenecarbonyl chloride.

Step 3: α-Methylation and Hydrolysis

-

Prepare a solution of diethyl methylmalonate in a suitable solvent (e.g., anhydrous ethanol).

-

Add a base, such as sodium ethoxide, to generate the enolate.

-

Slowly add the 5-benzoyl-2-thiophenecarbonyl chloride to the enolate solution.

-

Reflux the reaction mixture for several hours.

-

Perform saponification by adding a solution of sodium hydroxide and refluxing until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid intermediate.

-

Heat the mixture to induce decarboxylation, yielding Tiaprofenic acid.

-

Cool the mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Tiaprofenic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Suprofen) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Quenching solution (e.g., hydrochloric acid)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of the test compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Receptor Binding Assay

This protocol provides a general method for assessing the binding affinity of a test compound (e.g., Thiothixene) to dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone)

-

Test compound (unlabeled) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

To determine non-specific binding, include wells with an excess of a known unlabeled ligand.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

Thiophenecarboxylic acid and its derivatives continue to be a rich source of pharmacologically active compounds. The examples of Tiaprofenic acid, Suprofen, and Thiothixene highlight the therapeutic potential of this chemical class in treating a range of conditions from inflammation and pain to psychiatric disorders. The synthetic routes and pharmacological evaluation methods detailed in this guide provide a foundation for further research and development in this promising area of medicinal chemistry. Future work may focus on the design of more selective and potent thiophene-based compounds with improved safety profiles.

References

- 1. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiothixene in the treatment of paranoid psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

The Synthetic Utility of Methyl 3-chloro-4-methylthiophene-2-carboxylate: A Review of Available Data

For Immediate Release

Ankleshwar, Gujarat – Methyl 3-chloro-4-methylthiophene-2-carboxylate, a substituted thiophene derivative with the CAS Number 175137-11-8, is a chemical intermediate available from various suppliers. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed synthetic applications for this specific compound. While its existence is confirmed, extensive searches for its use in common synthetic transformations such as cross-coupling reactions or nucleophilic substitutions have not yielded specific experimental protocols or quantitative data.

In contrast, its close analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS Number: 85006-31-1), is a well-documented and versatile building block in medicinal chemistry and organic synthesis.[1][2] The primary and most significant application of this amino-substituted thiophene is as a key intermediate in the synthesis of the widely used dental local anesthetic, Articaine .[3][4]

This document will focus on the known synthetic applications of the amino analogue to provide context and illustrate the potential reactivity of this class of thiophene derivatives, given the lack of specific data for the chloro-substituted title compound.

Application Notes: Methyl 3-amino-4-methylthiophene-2-carboxylate

The presence of an amino group and a methyl ester on the thiophene ring makes Methyl 3-amino-4-methylthiophene-2-carboxylate a valuable precursor for a variety of chemical modifications.[2] Its primary application lies in the synthesis of Articaine, but it also holds potential for the generation of diverse heterocyclic scaffolds for drug discovery.

Synthesis of Articaine

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial starting material for the industrial synthesis of Articaine.[3][4] The synthesis involves an amidation reaction between the amino group of the thiophene and 2-chloropropionyl chloride, followed by a nucleophilic substitution with propylamine to introduce the side chain. The final step is the formation of the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of Articaine Precursor (Amidation)

This protocol describes the amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropionyl chloride.

Materials:

-

Methyl 3-amino-4-methylthiophene-2-carboxylate

-

2-Chloropropionyl chloride

-

Triethylamine

-

Dichloromethane

-

Sodium Carbonate (Na₂CO₃)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in dichloromethane in a reaction vessel.

-

Cool the reaction mixture to approximately 10°C using an ice-water bath.

-

With stirring, add triethylamine to the solution.

-

Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture. A white precipitate may form.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 5 hours.

-

Upon completion, the reaction mixture is quenched with water and the excess 2-chloropropionyl chloride is neutralized by the careful addition of solid sodium carbonate until the aqueous layer is alkaline (pH 7.5-9).

-

The organic layer is separated, washed, dried, and concentrated to yield the amidated product.

Quantitative Data for a Representative Amidation Reaction:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 | 800 | 4.67 |

| 2-Chloropropionyl chloride | 126.98 | 665 (580ml) | 5.24 |

| Triethylamine | 101.19 | 505 (700ml) | 4.99 |

Note: The above data is derived from a patent describing the synthesis and may vary based on experimental conditions.

Visualizations

Logical Workflow for Articaine Synthesis

The following diagram illustrates the key steps in the synthesis of Articaine, starting from Methyl 3-amino-4-methylthiophene-2-carboxylate.

Caption: Synthesis of Articaine Hydrochloride.